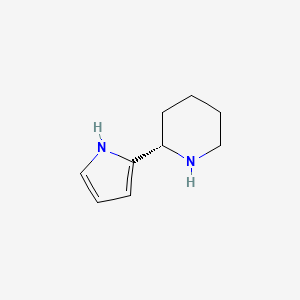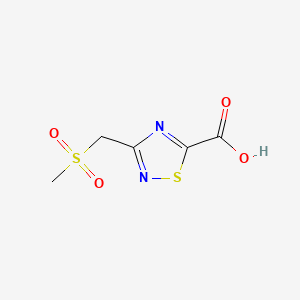![molecular formula C26H25N7O2 B14887092 4-[8-amino-3-[(2R)-1-but-2-ynoylpyrrolidin-2-yl]-2,3-dihydroimidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide](/img/structure/B14887092.png)
4-[8-amino-3-[(2R)-1-but-2-ynoylpyrrolidin-2-yl]-2,3-dihydroimidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acalabrutinib enantiomer is a selective Bruton tyrosine kinase inhibitor used primarily in the treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma. This compound is designed to target and inhibit the activity of Bruton tyrosine kinase, an enzyme crucial for the survival and proliferation of B-cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of acalabrutinib enantiomer involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the core structure: This involves the reaction of 2-chloropyridine with 4-aminobenzamide under specific conditions to form the intermediate compound.
Introduction of functional groups: The intermediate compound is then reacted with but-2-ynoyl chloride in the presence of a base to introduce the butynamide moiety.
Industrial Production Methods: Industrial production of acalabrutinib enantiomer involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch processing: Utilizing large reactors to carry out the reactions under controlled temperature and pressure conditions.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: Acalabrutinib enantiomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substitution reactions can introduce different halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under specific conditions.
Major Products Formed:
Oxidation products: Sulfoxide and sulfone derivatives.
Reduction products: Amino derivatives.
Substitution products: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Acalabrutinib enantiomer has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the inhibition of tyrosine kinases.
Biology: Investigated for its role in modulating B-cell receptor signaling pathways.
Medicine: Extensively studied for its therapeutic potential in treating B-cell malignancies.
Industry: Utilized in the development of targeted cancer therapies
Mecanismo De Acción
Acalabrutinib enantiomer exerts its effects by forming a covalent bond with a cysteine residue (Cys481) in the active site of Bruton tyrosine kinase. This irreversible binding inhibits the enzymatic activity of Bruton tyrosine kinase, thereby blocking the downstream signaling pathways essential for B-cell proliferation and survival . The inhibition of Bruton tyrosine kinase-mediated activation of proteins such as CD86 and CD69 ultimately leads to the suppression of malignant B-cell growth .
Comparación Con Compuestos Similares
Ibrutinib: Another Bruton tyrosine kinase inhibitor used in the treatment of B-cell malignancies.
Zanubrutinib: A newer Bruton tyrosine kinase inhibitor with similar applications.
Comparison:
Selectivity: Acalabrutinib enantiomer is more selective for Bruton tyrosine kinase compared to ibrutinib, resulting in fewer off-target effects.
Potency: Acalabrutinib enantiomer is designed to be more potent, providing effective inhibition at lower doses.
Safety Profile: Acalabrutinib enantiomer has a better safety profile with fewer adverse effects compared to ibrutinib.
Propiedades
Fórmula molecular |
C26H25N7O2 |
|---|---|
Peso molecular |
467.5 g/mol |
Nombre IUPAC |
4-[8-amino-3-[(2R)-1-but-2-ynoylpyrrolidin-2-yl]-2,3-dihydroimidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C26H25N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19,25,31H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-,25?/m1/s1 |
Clave InChI |
VAHLQHLGPMWFFV-OEPVSBQMSA-N |
SMILES isomérico |
CC#CC(=O)N1CCC[C@@H]1C2NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 |
SMILES canónico |
CC#CC(=O)N1CCCC1C2NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine](/img/structure/B14887010.png)
![N-(1-(1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanamide](/img/structure/B14887018.png)
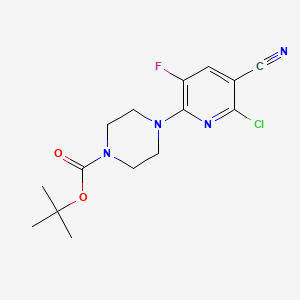
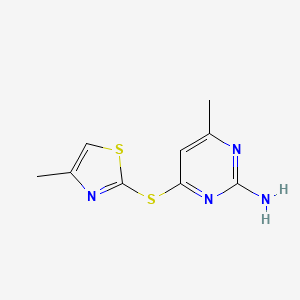
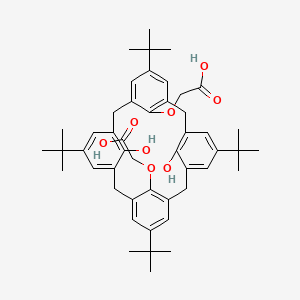
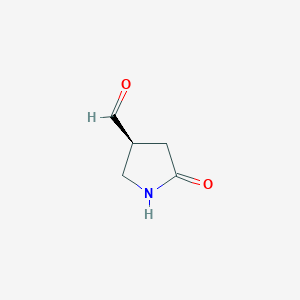
![[(2R,3R,5R)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14887070.png)
![Ethyl (1R,5R,6R)-7-(tert-butyl)-5-hydroxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14887078.png)
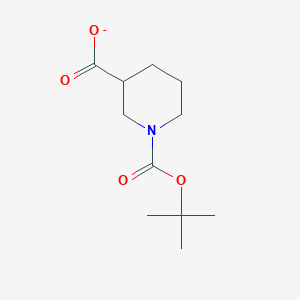
![1-(2-Methylpropyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14887094.png)
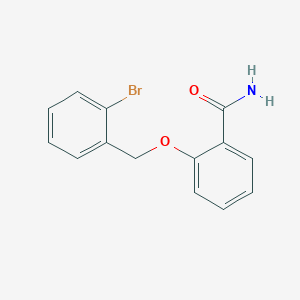
![2-Propyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pentan-1-ol](/img/structure/B14887111.png)
